An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide: A Key Chiral Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide: A Key Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucurono-6,3-lactone acetonide, systematically known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile and pivotal intermediate in modern organic synthesis. Its rigid bicyclic structure, derived from D-glucuronic acid, offers a scaffold of well-defined stereochemistry, making it an invaluable chiral pool starting material for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in the development of therapeutic agents, particularly as a precursor to L-iduronic acid, a vital component of heparin and other glycosaminoglycans.
Chemical and Physical Properties
D-Glucurono-6,3-lactone acetonide is a white crystalline solid. Its chemical structure is characterized by a glucuronic acid core constrained in a 6,3-lactone form, with the 1- and 2-hydroxyl groups protected as an acetonide. This protection strategy enhances its stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.
Table 1: Physicochemical Properties of D-Glucurono-6,3-lactone Acetonide
| Property | Value | Reference(s) |
| CAS Number | 20513-98-8 | [1] |
| Molecular Formula | C₉H₁₂O₆ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Melting Point | 119-121 °C | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and water | [1] |
| Storage Temperature | -20°C Freezer | [1] |
Spectroscopic Data
The structural elucidation of D-Glucurono-6,3-lactone acetonide is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 6.01 | d | 3.6 | H-1 |
| 4.83 | d | 3.6 | H-2 |
| 4.75 | d | 3.2 | H-3 |
| 4.65 | dd | 3.2, 1.0 | H-4 |
| 4.52 | d | 1.0 | H-5 |
| 1.48 | s | CH₃ (acetonide) | |
| 1.35 | s | CH₃ (acetonide) |
Note: ¹H NMR data can vary slightly depending on the solvent and instrument used.
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 174.5 | C-6 (lactone carbonyl) |
| 112.5 | C(CH₃)₂ (acetonide) |
| 105.2 | C-1 |
| 85.8 | C-4 |
| 82.1 | C-2 |
| 76.5 | C-3 |
| 74.8 | C-5 |
| 26.8 | CH₃ (acetonide) |
| 26.3 | CH₃ (acetonide) |
Note: ¹³C NMR data is based on publicly available spectra and may have slight variations.
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
| 201 | [M - CH₃]⁺ |
| 104 | |
| 85 | |
| 43 |
Note: The mass spectrum shows characteristic fragmentation patterns.
Synthesis of D-Glucurono-6,3-lactone Acetonide
A common and efficient synthesis of D-Glucurono-6,3-lactone acetonide starts from the readily available and inexpensive α-D-glucose. The overall synthetic pathway involves protection of hydroxyl groups, oxidation, and lactonization.[2]
Detailed Experimental Protocols
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose [2]
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Procedure: To a suspension of powdered α-D-glucose in acetone, a catalytic amount of concentrated sulfuric acid is added dropwise with cooling. The reaction mixture is stirred at room temperature until the glucose dissolves. The reaction is then neutralized with a base (e.g., sodium bicarbonate), filtered, and the filtrate is concentrated under reduced pressure to yield the product.
-
Yield: Approximately 56%.[2]
Step 2: Selective Deprotection to 1,2-O-Isopropylidene-α-D-glucofuranose [2]
-
Procedure: The di-acetonide from the previous step is dissolved in 40% aqueous acetic acid. The solution is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under vacuum to give the mono-acetonide.
-
Yield: Quantitative.
Step 3: Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate [2]
-
Procedure: 1,2-O-Isopropylidene-α-D-glucofuranose is dissolved in water containing a catalytic amount of platinum on carbon (Pt/C). Pure oxygen is bubbled through the vigorously stirred solution while maintaining the pH with a sodium bicarbonate solution. After the reaction is complete (monitored by the consumption of base), the catalyst is filtered off.
-
Yield: High.
Step 4: Lactonization to D-Glucurono-6,3-lactone acetonide [2]
-
Procedure: The aqueous solution of the sodium salt from the previous step is acidified to pH 2 with sulfuric acid. The acidification induces the closure of the lactone ring. The product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified by crystallization.
-
Yield: High.
Applications in Drug Development: A Precursor to L-Iduronic Acid
One of the most significant applications of D-Glucurono-6,3-lactone acetonide in drug development is its use as a starting material for the synthesis of L-iduronic acid (IdoA).[3] L-Iduronic acid is a critical component of several glycosaminoglycans (GAGs), including heparin, heparan sulfate, and dermatan sulfate.[4] These GAGs are involved in a myriad of biological processes, such as blood coagulation, cell signaling, and viral entry.[4][5]
The synthesis of L-iduronic acid derivatives from D-Glucurono-6,3-lactone acetonide involves a key epimerization at the C-5 position. This transformation provides access to the less common L-sugar configuration from a readily available D-glucose-derived starting material.
Biological Significance of L-Iduronic Acid in Heparin
Heparin's anticoagulant activity is primarily mediated by its high-affinity binding to antithrombin III (AT-III). This interaction is critically dependent on a specific pentasaccharide sequence within the heparin polymer, which contains a sulfated L-iduronic acid residue. The conformational flexibility of the L-iduronic acid ring is believed to be essential for the optimal binding to AT-III, leading to a conformational change in the protein that accelerates the inhibition of coagulation factors, particularly Factor Xa and thrombin.
Conclusion
D-Glucurono-6,3-lactone acetonide stands out as a highly valuable and versatile chiral synthon in the field of pharmaceutical sciences. Its ready availability from D-glucose, coupled with its well-defined stereochemistry, makes it an ideal starting point for the synthesis of a wide array of complex and biologically important molecules. The successful application of this compound in the synthesis of L-iduronic acid derivatives, which are fundamental components of heparin and other medically significant glycosaminoglycans, underscores its importance in drug discovery and development. The detailed synthetic protocols and spectroscopic data provided in this guide aim to facilitate its broader use by researchers and scientists in the ongoing quest for novel therapeutic agents.
References
- 1. Cas 20513-98-8,D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. Iduronic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
